3-(3-(Methylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile
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Overview
Description
3-(3-(Methylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile is a useful research compound. Its molecular formula is C13H14N2O3S and its molecular weight is 278.33. The purity is usually 95%.
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Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine Ring and Its Derivatives in Medicinal Chemistry : The five-membered pyrrolidine ring, an integral part of 3-(3-(Methylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile, is extensively utilized in medicinal chemistry. Its saturated scaffold is highly valued for the ability to explore pharmacophore space due to sp3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage. This review highlights bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives. It covers synthetic strategies used for ring construction and functionalization, emphasizing the influence of stereoisomers and the spatial orientation of substituents on the biological profile of drug candidates. This comprehensive analysis suggests a pathway for designing new pyrrolidine compounds with varied biological profiles (Li Petri et al., 2021).
Chemistry and Properties of Related Compounds
Chemistry and Properties of Nitrile-Stabilized Carbanions : The review on nitrile-stabilized carbanions discusses reactions with carbon electrophiles, highlighting the significance of nitrile groups in organic synthesis. This context is relevant for understanding the chemical behavior of this compound, as it contains both pyrrolidine and nitrile functionalities. The reactions are categorized based on the substituents attached to the carbanion center, providing insights into alkylation, arylation, acylation, and addition reactions. Such detailed classification underlines the versatility of nitrile-stabilized carbanions in synthesizing complex organic molecules and can guide the development of novel compounds with enhanced efficacy and specificity (Arseniyadis et al., 1984).
Mechanism of Action
Target of action
The pyrrolidine ring is a common feature in many biologically active compounds . It’s possible that this compound could interact with a variety of biological targets, depending on its specific structure and functional groups.
Mode of action
Without specific information, it’s difficult to say exactly how this compound interacts with its targets. Compounds with a pyrrolidine ring often exhibit diverse modes of action, depending on their specific structure and the nature of their targets .
Biochemical pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds with a pyrrolidine ring can influence a wide range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound describe how it is absorbed, distributed, metabolized, and excreted by the body (ADME). These properties can be influenced by many factors, including the compound’s chemical structure, its solubility, and its stability. The pyrrolidine ring is known to contribute to the stereochemistry of the molecule, which can influence its pharmacokinetic properties .
Properties
IUPAC Name |
3-(3-methylsulfonylpyrrolidine-1-carbonyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-19(17,18)12-5-6-15(9-12)13(16)11-4-2-3-10(7-11)8-14/h2-4,7,12H,5-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQPDKMRWYMHTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)C2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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